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Compound of Interest

Compound Name: ZK-261991

Cat. No.: B15580999

An in-depth investigation into the target binding affinity and selectivity of the compound
designated ZK-261991 reveals significant discrepancies in publicly available data, preventing a
definitive analysis of its biological activity. While multiple chemical suppliers identify ZK-261991
as a potent VEGFR tyrosine kinase inhibitor, other sources associate the same compound
identifier with activity as a histone deacetylase (HDAC) and epidermal growth factor receptor
(EGFR) inhibitor. This fundamental conflict in the primary target of ZK-261991 makes a
comprehensive technical guide on its binding affinity and selectivity currently unfeasible.

Efforts to resolve this ambiguity through searches for primary scientific literature or patents
detailing the original synthesis and biological evaluation of ZK-261991 have been
unsuccessful. Without a definitive primary source to clarify the compound's true molecular
target, any presentation of its binding affinity, selectivity, and associated signaling pathways
would be speculative and potentially inaccurate.

The Conflicting Evidence

Several chemical vendors list ZK-261991, with the associated CAS number 886563-25-3, as a
VEGFR inhibitor. Notably, some sources specify an IC50 of 5 nM for VEGFR2, suggesting a
high affinity for this key regulator of angiogenesis.[1][2][3][4] This would classify ZK-261991 as
a potent anti-angiogenic agent with potential applications in oncology.

In stark contrast, other suppliers describe a compound with the identical CAS number (886563-
25-3) as a histone deacetylase inhibitor.[5] This class of molecules alters gene expression by
modifying the epigenetic landscape and is also a validated target in cancer therapy. The same
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source also claims potent inhibition of the epidermal growth factor receptor, another critical
target in oncology.

This discrepancy is not a matter of promiscuous binding to multiple targets, but rather a
fundamental disagreement on the primary mechanism of action for the compound identified as
ZK-261991.

The Path Forward: A Call for Clarity

To provide the requested in-depth technical guide for researchers, scientists, and drug
development professionals, the definitive primary target of ZK-261991 must be established.
This would require the identification of the original patent or peer-reviewed publication that first
disclosed the compound's discovery and characterization. Such a document would provide the
necessary context and data to:

o Confirm the Primary Molecular Target: Unequivocally identify whether ZK-261991 is a
VEGFR inhibitor, an HDAC inhibitor, or targets another protein.

o Establish a Selectivity Profile: Detail the binding affinities against a panel of related and
unrelated targets to understand its specificity.

o Elucidate the Mechanism of Action: Provide insights into how the compound interacts with its
target and modulates its function.

o Detail Experimental Protocols: Offer the methodologies used for the initial characterization,
which can be replicated or adapted for further studies.

Without this foundational information, the creation of accurate data tables, signaling pathway
diagrams, and experimental workflows as requested is not possible. The scientific community
would benefit from a clarification of the biological activities associated with ZK-261991 and its
corresponding CAS number to ensure the integrity of research and development efforts
involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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